2-(2-Cyclopentylacetamido)acetic acid
Overview
Description
2-(2-Cyclopentylacetamido)acetic acid is a chemical compound with the molecular formula C9H15NO3 . It is a specialty chemical that can be used in the synthesis of nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 45 bonds, including 20 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .
Scientific Research Applications
Food Industry
The compound could potentially be used in the food industry. Organic acids like acetic acid are known to be used in food testing . However, specific applications of 2-(2-Cyclopentylacetamido)acetic acid in the food industry are not well-documented.
Pharmaceuticals
this compound is available for pharmaceutical testing . It could potentially be used in the development of new drugs or as a reference standard for quality control. However, specific uses in pharmaceuticals are not well-documented.
Life Science Research
In life science research, laboratories routinely analyze the profiles of fatty acids extracted from bacterial culture media . While the specific role of this compound is not mentioned, it could potentially be used in similar analyses.
Chemical Synthesis
The compound could potentially be used in chemical synthesis. For instance, organic acids are known to be used in the synthesis of other compounds . However, specific uses of this compound in chemical synthesis are not well-documented.
Environmental Science
Organic acids like acetic acid are known to play roles in environmental processes . While the specific role of this compound in environmental science is not mentioned, it could potentially be used in similar studies.
Energy Production
Organic acids are known to be used in energy production processes . While the specific role of this compound in energy production is not mentioned, it could potentially be used in similar processes.
properties
IUPAC Name |
2-[(2-cyclopentylacetyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(10-6-9(12)13)5-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIDGAITGFPVAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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